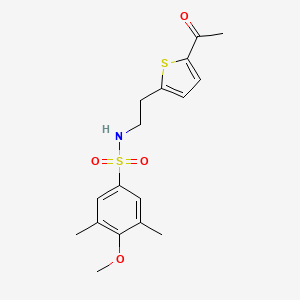

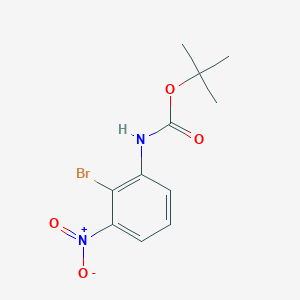

![molecular formula C23H19N3O3S B2868375 N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 941979-51-7](/img/structure/B2868375.png)

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of Ethyl 2-(4-benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate involved several steps including the use of NBS, AIBN, CCl4, DIBAL-H, THF, NaCN, H2SO4, DMSO, dihydropyran, p-toluenesulfonic acid, CH2Cl2, NaH, DMF, NaOAc, HOAc, and HCl .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed . For example, Ethyl 2-(4-benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate is constructed about a central oxopyridazinyl ring, which is connected to an ethyl-acetate group at the N atom closest to the carbonyl group, and benzyl and methyl groups second furthest and furthest from the carbonyl group, respectively .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For instance, in the crystal of Ethyl 2-(4-benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate, both H atoms of the N-bound methyl-ene group form methyl-ene-C-H⋯O (ring carbon-yl) or N (pyridazin-yl) interactions, resulting in the formation of a supra-molecular tape along the -axis direction .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, the molecular weight of 1-[1-(3-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-YL]-N-{[4-(propan-2-yloxy)phenyl]methyl}piperidine-3-carboxamide is 464.5 g/mol, it has a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 7 .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. This suggests a potential application of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide in the development of new antimicrobial agents with specific targets or mechanisms of action (Sarvaiya, Gulati, & Patel, 2019).

Enzyme Inhibition for Therapeutic Applications

Sulfonamide compounds have been widely studied as inhibitors of carbonic anhydrase (CA), an enzyme with significant roles in physiological and pathological processes. These inhibitors have applications in treating conditions like glaucoma, obesity, cancer, and edema. Research on sulfonamide derivatives has led to the discovery of compounds with potent inhibitory activity against various CA isoforms, indicating the potential therapeutic value of sulfonamide structures in drug development (Yıldırım et al., 2015).

Environmental Implications and Biodegradation

The persistence of sulfonamide antibiotics in the environment raises concerns about antibiotic resistance. Studies on the biodegradation pathways of sulfonamides, including microbial strategies for their elimination, are crucial for understanding and mitigating the environmental impact of these compounds. The identification of novel microbial degradation pathways can inform the development of strategies to remove sulfonamides from water sources, thereby reducing their environmental footprint (Ricken et al., 2013).

Drug Metabolism and Prodrug Development

Understanding the metabolism of sulfonamide compounds is essential for optimizing their pharmacokinetic properties and therapeutic efficacy. Studies on the biocatalytic production of mammalian metabolites of sulfonamide drugs can support the characterization of metabolic pathways and the identification of metabolites with potential therapeutic or toxicological relevance. This research area also explores the development of prodrug forms that improve the solubility, stability, and bioavailability of sulfonamide drugs (Zmijewski et al., 2006).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-4-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3S/c1-26-23(27)16-15-22(24-26)19-7-11-20(12-8-19)25-30(28,29)21-13-9-18(10-14-21)17-5-3-2-4-6-17/h2-16,25H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWDWLBSFORDDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

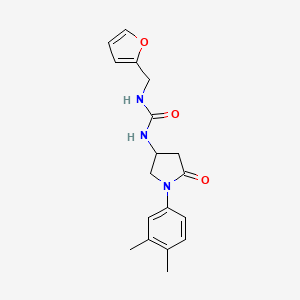

![2-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2868292.png)

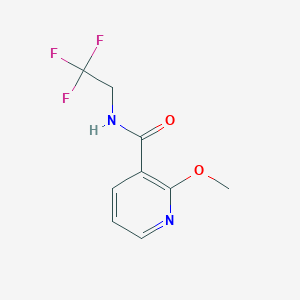

![N-[(2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl]pyridin-2-amine](/img/structure/B2868294.png)

![benzyl 2-[9-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

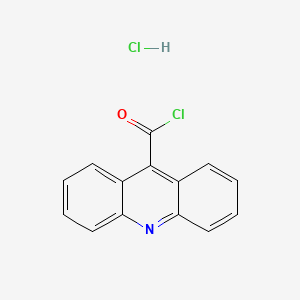

![N-[2-[(3-Tert-butylcyclobutyl)-methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2868305.png)

![[2-(4-Methoxyanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2868308.png)